Theophylline-8-acetic acid

Physicochemical Properties Solubility Enhancement Formulation Science

Theophylline-8-acetic acid (CAS 5439-51-0), also known as 8-carboxymethyltheophylline, is a xanthine derivative characterized by an acetic acid moiety at the 8-position of the theophylline scaffold. As a member of the methylxanthine class, it shares the core structure with well-known compounds like theophylline and caffeine but is differentiated by this specific substitution.

Molecular Formula C9H10N4O4
Molecular Weight 238.2 g/mol
CAS No. 5439-51-0
Cat. No. B3053544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline-8-acetic acid
CAS5439-51-0
Molecular FormulaC9H10N4O4
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC(=O)O
InChIInChI=1S/C9H10N4O4/c1-12-7-6(8(16)13(2)9(12)17)10-4(11-7)3-5(14)15/h3H2,1-2H3,(H,10,11)(H,14,15)
InChIKeyROGKZDYGTGQMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Theophylline-8-acetic Acid (CAS 5439-51-0): A Key 8-Substituted Xanthine for Targeted Research Applications


Theophylline-8-acetic acid (CAS 5439-51-0), also known as 8-carboxymethyltheophylline, is a xanthine derivative characterized by an acetic acid moiety at the 8-position of the theophylline scaffold [1]. As a member of the methylxanthine class, it shares the core structure with well-known compounds like theophylline and caffeine but is differentiated by this specific substitution . This structural modification imparts unique physicochemical properties, such as enhanced aqueous solubility and a distinct hydrogen-bonding capacity, making it a valuable tool in drug discovery, particularly as a synthetic intermediate and a probe for studying structure-activity relationships (SAR) of adenosine receptors and phosphodiesterases [REFS-1, REFS-3].

Why Theophylline-8-acetic Acid is Not Interchangeable with Other Xanthines: The Critical Role of the 8-Position Substituent


Generic substitution among xanthine derivatives like theophylline, enprofylline, or theophylline-7-acetic acid is scientifically unsound due to the profound impact of even minor structural changes on biological activity. The substitution at the 8-position of the xanthine core is a critical determinant of pharmacological profile, influencing receptor binding affinity, selectivity, and downstream functional effects [1]. For instance, while theophylline acts as a non-selective adenosine antagonist and phosphodiesterase inhibitor, the introduction of an acetic acid group at the 8-position, as in Theophylline-8-acetic acid, introduces a strong hydrogen-bonding acceptor and an ionizable group, which can dramatically alter its interaction with target proteins like adenosine A1 and A2A receptors, and may even confer novel properties such as enhanced water solubility [REFS-1, REFS-2]. This is in stark contrast to the 7-substituted analog, theophylline-7-acetic acid (Acefylline), which is a known adenosine antagonist and bronchodilator . Therefore, assuming functional equivalence between these analogs without direct comparative data is a significant risk, potentially leading to flawed experimental conclusions or suboptimal procurement decisions.

Quantitative Differentiation of Theophylline-8-acetic Acid: Evidence-Based Comparison to Key Analogs


Aqueous Solubility Advantage Over Parent Theophylline

Theophylline-8-acetic acid exhibits significantly higher aqueous solubility compared to its parent compound, theophylline. While theophylline is known for its poor aqueous solubility, which limits its formulation options, Theophylline-8-acetic acid is soluble in water to at least 25 mg/mL (approximately 105 mM) [1]. This is a marked improvement, as the solubility of theophylline in water is reported to be around 8.3 mg/mL at 25°C [2]. This enhanced solubility can facilitate in vitro assays and in vivo studies by enabling the preparation of concentrated stock solutions without the need for organic co-solvents like DMSO, which can introduce confounding variables.

Physicochemical Properties Solubility Enhancement Formulation Science

Structural Basis for Differentiated Adenosine Receptor Binding Profile

The 8-position substitution on the xanthine core is a well-established determinant of adenosine receptor (AR) subtype selectivity. Studies on 8-substituted theophylline derivatives indicate that the specific chemical nature of the 8-substituent can dramatically alter binding affinities at human adenosine A1 and A2A receptors [1]. For instance, the parent compound theophylline exhibits a Ki of 4420 nM for the human A2A receptor [2], while 8-substituted analogs can show affinities ranging from low nanomolar to micromolar depending on the substituent. The carboxymethyl group in Theophylline-8-acetic acid introduces a unique hydrogen-bonding motif and anionic character, which is hypothesized to engage in distinct interactions with receptor subpockets compared to the methyl group in theophylline or the acetyloxy group in acefylline [1]. While direct Ki data for Theophylline-8-acetic acid at human adenosine receptors are not available, the class-level inference from SAR studies of closely related 8-substituted theophyllines strongly suggests a differentiated binding profile that warrants its use as a selective tool compound in adenosine receptor research.

Adenosine Receptor Antagonism Structure-Activity Relationship Computational Chemistry

Divergent Synthetic Utility Compared to Theophylline-7-acetic Acid

Theophylline-8-acetic acid and its 7-substituted isomer, theophylline-7-acetic acid (Acefylline), offer distinct synthetic handles for downstream derivatization due to the different electronic and steric environments at the 7- and 8-positions. The 8-position is directly adjacent to the imidazole ring nitrogen, making it more susceptible to nucleophilic attack and enabling a different set of chemical transformations compared to the 7-position [1]. This is reflected in the patent literature, where Theophylline-8-acetic acid is specifically employed as an intermediate in the synthesis of radiolabeled tracers for immunoassays, a role not shared by its 7-analog [2]. Conversely, Theophylline-7-acetic acid is more commonly used to create ester prodrugs and salt forms . This divergence in synthetic utility is a key differentiator for researchers requiring a specific reactive site for conjugation or elaboration.

Synthetic Intermediate Medicinal Chemistry Prodrug Design

Optimal Research and Procurement Scenarios for Theophylline-8-acetic Acid


As a High-Solubility Scaffold for Adenosine Receptor Probe Development

Given its superior aqueous solubility compared to theophylline [1], Theophylline-8-acetic acid is the preferred starting point for synthesizing novel adenosine receptor ligands intended for in vitro or in vivo studies where compound precipitation is a concern. Its enhanced solubility allows for the preparation of concentrated stock solutions, facilitating high-throughput screening campaigns and minimizing the use of DMSO, which can interfere with certain biological assays. This property, combined with the known SAR of the 8-position on receptor binding [2], positions it as a strategic choice for medicinal chemistry programs focused on developing subtype-selective adenosine modulators.

As a Specialized Synthetic Intermediate for 8-Substituted Xanthine Libraries

The 8-position acetic acid handle of this compound offers a unique reactive site for creating diverse chemical libraries. As evidenced by its use in patent literature for synthesizing radioimmunoassay tracers [1], Theophylline-8-acetic acid is particularly valuable for conjugation chemistry, such as attaching fluorophores, biotin, or other reporter groups directly to the xanthine core. This application is distinct from the use of theophylline-7-acetic acid, which is more commonly employed for prodrug synthesis [2]. Researchers aiming to explore the SAR of the 8-position or to create functionalized theophylline derivatives for target engagement studies should prioritize this compound.

As a Probe to Investigate the Role of the 8-Position in Xanthine Pharmacology

For basic pharmacology studies aiming to dissect the contribution of the 8-substituent to xanthine activity, Theophylline-8-acetic acid serves as a critical comparator. When used alongside theophylline, enprofylline, and theophylline-7-acetic acid, it helps construct a comprehensive SAR map for a given biological target (e.g., adenosine receptor subtypes, phosphodiesterase isoforms). The quantitative differences in physicochemical properties [1] and the inferred differences in binding [2] make it an essential tool for understanding how a simple carboxylic acid group at the 8-position modulates biological function, thereby informing the rational design of more potent and selective analogs.

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